
3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce halogenated or nitrated isoquinolinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, isoquinolinones are known for their potential therapeutic properties. They have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial activities.
Medicine
In medicine, derivatives of isoquinolinones are explored for their potential use as pharmaceuticals. They may act on various biological targets, including enzymes and receptors, to exert therapeutic effects.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes, due to their stable and versatile chemical structure.
Mecanismo De Acción
The mechanism of action of 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: Another heterocyclic compound with similar structural features.
Isoquinoline: A close relative with a similar core structure but different functional groups.
Quinazolinone: Shares some structural similarities and is also studied for its biological activities.
Uniqueness
3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups. This gives it distinct chemical and biological properties compared to other isoquinolinones and related compounds.
Propiedades
Número CAS |
59443-66-2 |
|---|---|
Fórmula molecular |
C21H17NO |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C21H17NO/c23-20-15-17-11-7-8-14-19(17)21(16-9-3-1-4-10-16)22(20)18-12-5-2-6-13-18/h1-14,21H,15H2 |
Clave InChI |
XPJZAHMFFRHJTE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


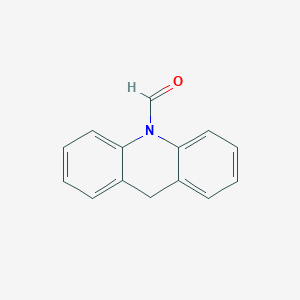
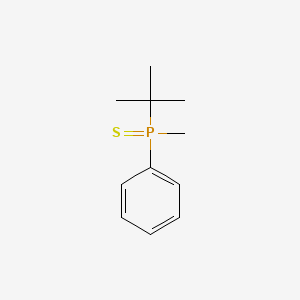
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)

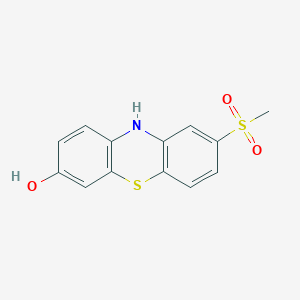


![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
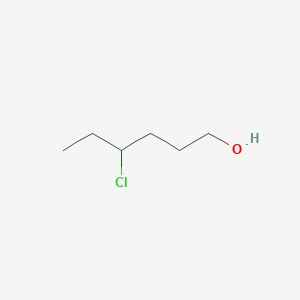
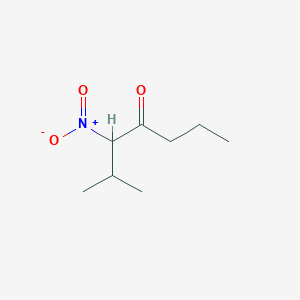
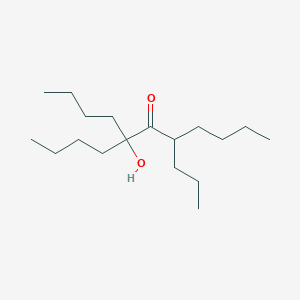
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
